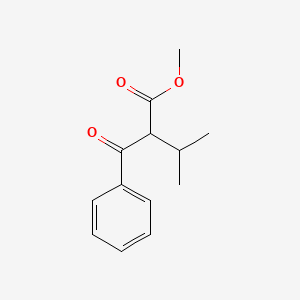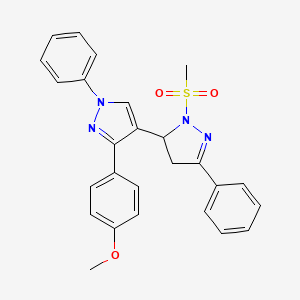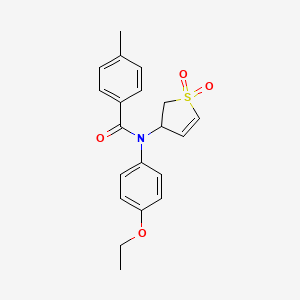![molecular formula C25H20FN3O B2452894 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-89-5](/img/structure/B2452894.png)
3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolines are a class of organic compounds with a double-ring structure composed of a benzene and a pyridine ring fused at two adjacent carbon atoms . The simplest member of the quinoline family is quinoline itself, a compound with molecular structure C9H7N . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through several methods. One such method is the Friedländer condensation, which combines an α-amino aldehyde or ketone with another aldehyde or ketone with at least one methylene α adjacent to the carbonyl to furnish a substituted quinoline . Another method involves the reaction of 2-aminoarylacrylates/2-aminochalcones and tosylmethyl isocyanide (TosMIC) via a one pot van Leusen reaction and cyclization under basic conditions .Molecular Structure Analysis
The molecular structure of quinolines consists of a benzene ring fused with a pyridine ring . Pyrazoles, on the other hand, have a five-membered ring structure with three carbon atoms and two nitrogen atoms.Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, the Bischler-Napieralski Reaction allows the synthesis of 3,4-dihydroisoquinolines from the β-ethylamides of electron-rich arenes using condensation reagents such as P2O5, POCl3 or ZnCl2 .Applications De Recherche Scientifique
Synthesis and Transformations
Quinoline derivatives, including compounds similar to 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, have been extensively studied for their efficient fluorophores properties, used in biochemistry and medicine for studying various biological systems. These compounds are synthesized through reactions involving chloro-methylquinolines with aminobenzoic acids, aiming to obtain new derivatives with potential as antioxidants and radioprotectors due to their structural features (Aleksanyan & Hambardzumyan, 2013).
Molecular and Supramolecular Structures
The study of molecular and supramolecular structures of pyrazoline derivatives, closely related to the target compound, reveals insights into their geometric parameters and interactions. Such compounds demonstrate various conformational structures, which are critical in understanding their potential as bioactive molecules. The detailed analysis of these structures aids in the development of compounds with desirable biological activities (Köysal et al., 2005).
Biological and Pharmacological Activities
The derivatives of pyrazoloquinolines have been identified as potential ligands for various receptors, indicating a broad spectrum of biological and pharmacological activities. Their synthesis and evaluation have led to identifying compounds with high affinity for specific receptors, showcasing their potential in developing new therapeutic agents. For instance, certain pyrazolo[4,3-c]quinolin-3-ones have shown remarkable anxiolytic activity at low doses, underlining their significance in pharmacological research (López Rivilli et al., 2018).
Chemotherapeutic Activity
The exploration of 3-quinolinecarboxylic acid derivatives has unveiled their potential chemotherapeutic activity, characterized by specific groups attached to their structure, enhancing their effectiveness against certain cancer cell lines. This research avenue provides a foundation for developing novel chemotherapeutic agents based on quinoline derivatives, with targeted modifications to improve efficacy and selectivity (Frigola et al., 1987).
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-16-4-6-17(7-5-16)24-22-15-27-23-13-12-20(30-2)14-21(23)25(22)29(28-24)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFBFGPQHXIGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)
![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)


![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)

![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)

